REACTION_CXSMILES
|
C=CC1C=CC=CC=1.[CH2:9]([O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][O:19]CCO)[CH2:10]CC.[NH2-].[Na+]>C1COCC1>[CH2:9]([O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][OH:19])[CH3:10] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
NaNH2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OCCOCCOCCO
|
Name
|
|
Quantity
|
8.32 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OCCOCCOCCO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Polymerization
|
Type
|
CUSTOM
|
Details
|
The reaction mixture which is obtained
|
Type
|
ADDITION
|
Details
|
to the addition of the monomer
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCOCCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |